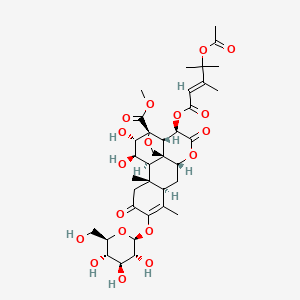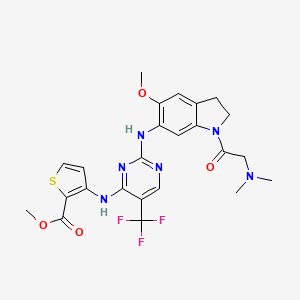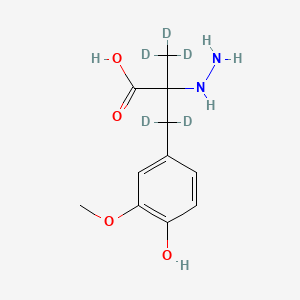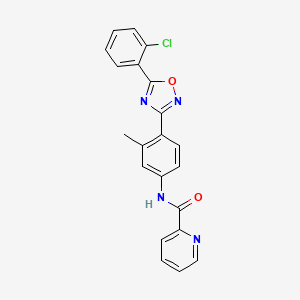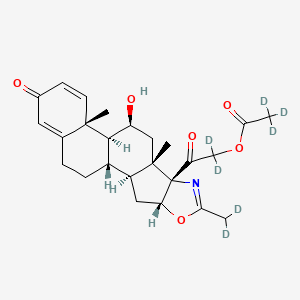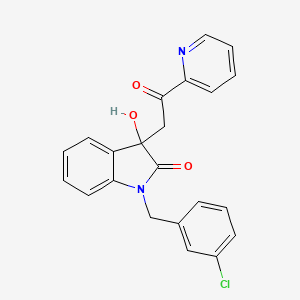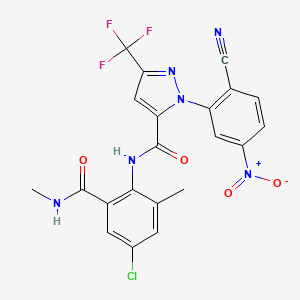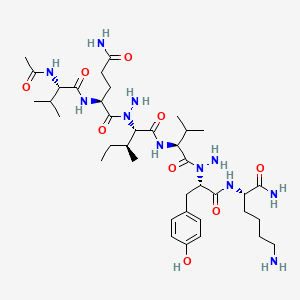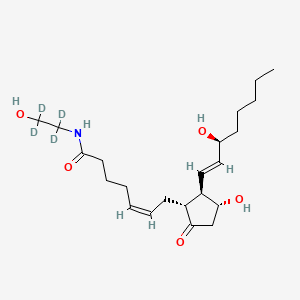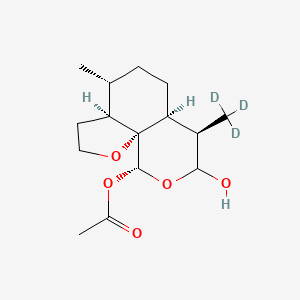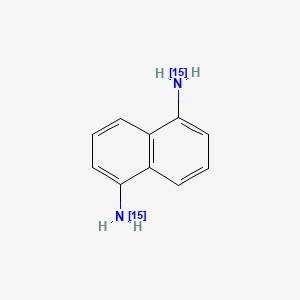
Naphthalene-1,5-diamine-15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,5-diamine-15N2 is a compound where the nitrogen atoms in the naphthalene-1,5-diamine structure are isotopically labeled with nitrogen-15. This labeling is often used in scientific research to trace and study the behavior of the compound in various chemical and biological processes. Naphthalene-1,5-diamine itself is an organic compound with the formula C10H8(NH2)2, and it is one of several diaminonaphthalenes. The compound is a colorless solid that darkens upon exposure to air due to oxidation .
Méthodes De Préparation
The preparation of naphthalene-1,5-diamine-15N2 involves several steps:
Nitration of Naphthalene: Naphthalene is mononitrated to form 1-nitronaphthalene.
Halogenation: The 1-nitronaphthalene is then halogenated to produce 1-halo-5-nitronaphthalene.
Amination: The 1-halo-5-nitronaphthalene undergoes a reaction with ammonia to form 5-amino-1-nitronaphthalene.
Hydrogenation: Finally, the 5-amino-1-nitronaphthalene is hydrogenated to yield naphthalene-1,5-diamine.
For industrial production, these steps are typically carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate each step of the synthesis.
Analyse Des Réactions Chimiques
Naphthalene-1,5-diamine-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various isocyanates for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Naphthalene-1,5-diamine-15N2 has several scientific research applications:
Biology: The isotopic labeling with nitrogen-15 allows researchers to trace the compound in biological systems, aiding in the study of metabolic pathways and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of naphthalene-1,5-diamine-15N2 involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives have been shown to bind to DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial activity . The isotopic labeling with nitrogen-15 does not significantly alter the chemical behavior of the compound but allows for precise tracking in various studies.
Comparaison Avec Des Composés Similaires
Naphthalene-1,5-diamine-15N2 can be compared with other diaminonaphthalenes, such as:
Naphthalene-1,8-diamine: Another diaminonaphthalene isomer with different substitution patterns, leading to distinct chemical properties and reactivity.
Naphthalene-2,6-diamine: This compound has amino groups at different positions on the naphthalene ring, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its isotopic labeling, which provides a valuable tool for research applications, particularly in tracing and studying complex chemical and biological processes.
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
naphthalene-1,5-di(15N2)amine |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i11+1,12+1 |
Clé InChI |
KQSABULTKYLFEV-ALQHTKJJSA-N |
SMILES isomérique |
C1=CC2=C(C=CC=C2[15NH2])C(=C1)[15NH2] |
SMILES canonique |
C1=CC2=C(C=CC=C2N)C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



